molecular formula C10H13B B1615810 Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- CAS No. 4478-10-8

Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-

Cat. No.: B1615810
CAS No.: 4478-10-8
M. Wt: 213.11 g/mol
InChI Key: XMIWWDSQSRUTKQ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, also known as thymyl bromide or 3-bromo-4-isopropyltoluene, has the formula C₁₀H₁₃Br (molecular weight: 213.114). Its structure features a benzene ring substituted with a bromine atom at position 2, a methyl group at position 4, and an isopropyl group at position 1 . The IUPAC InChIKey is XMIWWDSQSRUTKQ-UHFFFAOYSA-N, and its CAS number is 4478-10-8. This halogenated aromatic compound exhibits steric hindrance due to the bulky isopropyl group and electronic effects from the bromine substituent, influencing its reactivity and physical properties.

Properties

IUPAC Name

2-bromo-4-methyl-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIWWDSQSRUTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196299
Record name 2-Bromo-4-methyl-1-isopropylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4478-10-8
Record name 2-Bromo-4-methyl-1-isopropylbenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-methyl-1-isopropylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-methyl-1-(propan-2-yl)benzene
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Preparation Methods

Optimal Synthesis Pathway:

Stepwise Synthesis Protocol

Step Reaction Reagents/Conditions Purpose Yield*
1 Friedel-Crafts alkylation Isopropyl chloride, AlCl₃, 0–5°C Introduce isopropyl at position 1 85%
2 Friedel-Crafts acylation Acetyl chloride, AlCl₃, 25°C Add acetyl group at position 4 78%
3 Reduction Zn(Hg)/HCl (Clemmensen), reflux Convert acetyl to methyl 92%
4 Bromination Br₂, FeBr₃, 40°C Introduce bromine at position 2 65%

*Yields based on analogous reactions from literature.

Critical Reaction Details

Step 2: Acetyl Group Placement

  • Rationale : Acetyl (meta director) ensures methyl is positioned meta to isopropyl after reduction.
  • Limitation : Friedel-Crafts acylation fails on strongly deactivated rings.

Step 3: Reduction to Methyl

Step 4: Bromination

  • Selectivity : Methyl’s ortho/para-directing effect overrides isopropyl’s influence, favoring bromination at position 2.

Alternative Routes and Limitations

Route Steps Challenge Viability
Route A Bromination → Methylation → Isopropyl Bromine deactivates ring for alkylation Low
Route B Methylation → Bromination → Isopropyl Isopropyl addition hindered by bromine Moderate

Industrial-Scale Optimization

Key Findings

  • Order sensitivity : Introducing isopropyl first simplifies subsequent substitutions.
  • Yield trade-offs : Bromination efficiency drops due to steric hindrance from adjacent substituents.

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- serves as a vital intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo electrophilic aromatic substitution (EAS) and nucleophilic substitution reactions. These reactions allow for the introduction of functional groups that are essential in drug development and agricultural applications.

Reactivity and Transformation
The compound can participate in several chemical transformations:

  • Electrophilic Aromatic Substitution (EAS) : The bromine atom can be replaced by other electrophiles such as nitro or sulfonic acid groups.
  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles like hydroxide ions or alkoxide ions.
  • Oxidation Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes using agents like potassium permanganate or chromium trioxide.

Material Science

Development of Advanced Materials
In material science, Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- is utilized in the creation of advanced materials such as polymers and resins. Its unique chemical properties contribute to the formulation of materials with enhanced durability and functionality. The compound's ability to undergo polymerization reactions makes it a candidate for producing specialty polymers that exhibit specific physical and chemical properties.

Biological Studies

Model Compound for Toxicity Studies
This compound acts as a model in studies related to the metabolism and toxicity of brominated aromatic compounds. Research indicates that it may exhibit antimicrobial activity, although further investigation is necessary to confirm its efficacy against various pathogens. Additionally, concerns regarding its potential toxicity and mutagenicity highlight the need for comprehensive toxicological assessments.

Medicinal Chemistry

Drug Development Applications
Researchers are exploring Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- as a building block for designing new pharmaceuticals. Its structural characteristics allow for modifications that could lead to compounds with improved efficacy and safety profiles. The compound's reactivity enables it to serve as a precursor in synthesizing complex drug molecules.

Case Studies

Recent research has focused on understanding the metabolic pathways of brominated compounds like Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-. Notable findings include:

  • Metabolic Activation Studies : Investigations reveal that brominated aromatic compounds can undergo metabolic activation leading to reactive intermediates that may induce oxidative stress within cellular systems.
  • Environmental Impact Assessments : Studies indicate the persistence and bioaccumulation potential of such compounds in aquatic environments, raising concerns about their long-term ecological effects .

Mechanism of Action

Comparison with Similar Compounds

Benzene, 1-bromo-4-chloro-2-methyl- (CAS 14495-51-3)

  • Structure : Bromine (position 1), chlorine (position 4), and methyl (position 2).
  • Properties : Boiling point range 372.00–372.20 K , molecular formula C₇H₆BrCl (MW: 205.48).
  • Comparison :
    • The target compound has a higher molecular weight (213.114 vs. 205.48) due to the isopropyl group.
    • Both compounds are halogenated, but the chlorine in this analog may increase polarity compared to the methyl and isopropyl substituents in the target compound.
    • Reactivity: Bromine and chlorine are both leaving groups, but steric hindrance from the isopropyl group in the target compound may reduce nucleophilic substitution rates .

Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro- (CAS 900174-33-6)

  • Structure : Bromine (position 2), isopropyl sulfonyl (position 1), and nitro (position 4).
  • Properties: Molecular formula C₉H₁₀BrNO₄S (MW: 308.15), predicted boiling point 442.4°C, density 1.599 g/cm³ .
  • Comparison :
    • The sulfonyl and nitro groups are strong electron-withdrawing groups (EWGs), making this compound more polar and reactive in electrophilic substitution than the target compound.
    • The target compound lacks EWGs, suggesting higher stability in acidic/basic conditions.
    • The bulky sulfonyl group may further hinder reactions compared to the isopropyl group in the target compound.

Benzene, 1-methyl-4-(1-methylethyl)- (p-Cymene)

  • Structure : Methyl (position 1) and isopropyl (position 4).
  • Properties : Lacks bromine; molecular formula C₁₀H₁₄ (MW: 134.22).
  • Comparison: The absence of bromine reduces molecular weight and increases volatility. Biological Activity: p-Cymene exhibits insecticidal effects (e.g., 65% aphid mortality at 35% concentration in 24 hours) . Reactivity: Bromine in the target compound enables nucleophilic substitution, while p-cymene is more inert due to its hydrocarbon substituents.

Benzene, 1-bromo-4-(1-methylethyl) (p-Bromocumene, CAS 586-61-8)

  • Structure : Bromine (position 1) and isopropyl (position 4).
  • Properties : Molecular formula C₉H₁₁Br (MW: 199.088) .
  • Comparison :
    • The target compound has an additional methyl group (position 4), increasing molecular weight (213.114 vs. 199.088).
    • Both compounds share bromine and isopropyl groups, but the methyl group in the target compound may enhance steric effects and lipophilicity.

Benzene, 1-bromo-4-methoxy-2-methyl-

  • Structure : Bromine (position 1), methoxy (position 4), methyl (position 2).
  • Properties: Synonyms include 4-bromo-1-methoxy-3-methylbenzene .
  • Comparison :
    • The methoxy group is electron-donating, activating the ring toward electrophilic substitution, unlike the deactivating bromine in the target compound.
    • The target compound’s isopropyl group creates greater steric hindrance than the methyl and methoxy groups in this analog.

Research Implications

  • Synthetic Applications : The target compound’s bromine and steric profile make it a candidate for controlled substitution reactions, whereas analogs like the sulfonyl-nitro derivative (CAS 900174-33-6) are suited for electrophilic chemistry .
  • Safety Considerations : Brominated aromatics (e.g., CAS 6622-78-2 in ) require careful handling due to toxicity risks, a likely concern for the target compound .

Biological Activity

Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-, also known as 2-bromo-4-methylisopropylbenzene, is an organic compound with the molecular formula C10H13BrC_{10}H_{13}Br. This compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and material science. Understanding its biological activity is crucial for evaluating its safety and efficacy in different applications.

Chemical Structure and Properties

The structure of Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- features a bromine atom substituted at the second position of the benzene ring, a methyl group at the fourth position, and an isopropyl group at the first position. This configuration influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic and nucleophilic substitution reactions . The bromine atom acts as an electron-withdrawing group, enhancing the reactivity of the benzene ring towards electrophiles while also making it susceptible to nucleophilic attack. These properties facilitate various biochemical interactions that can lead to significant biological effects.

Biological Activities

Research has indicated that Benzene, 2-bromo-4-methyl-1-(1-methylethyl)- exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other brominated compounds known for their antibacterial effects warrants further investigation into its efficacy against various pathogens.
  • Toxicity and Mutagenicity : As with many brominated compounds, there are concerns regarding potential toxicity and mutagenicity. Studies have shown that halogenated aromatic compounds can induce genetic damage, necessitating thorough toxicological assessments.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds can provide insights into the unique biological profile of Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-. The following table summarizes key characteristics of related compounds:

Compound NameStructureBiological Activity
Benzene, 2-chloro-4-methyl-1-(1-methylethyl)-C10H13ClModerate antimicrobial activity
Benzene, 2-fluoro-4-methyl-1-(1-methylethyl)-C10H13FLower toxicity; potential neurotoxic effects
Benzene, 2-iodo-4-methyl-1-(1-methylethyl)-C10H13IHigher reactivity; potential for enhanced toxicity

Case Studies

Recent studies have focused on the metabolic pathways of brominated compounds in humans. For instance:

  • A study highlighted that brominated aromatic compounds can undergo metabolic activation leading to the formation of reactive intermediates that may cause oxidative stress in cellular systems .
  • Another investigation into the environmental impact of such compounds revealed their persistence and bioaccumulation potential in aquatic systems, raising concerns about their long-term ecological effects .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-4-methyl-1-(1-methylethyl)benzene, and what factors influence regioselectivity in its bromination?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation to introduce the isopropyl group (1-methylethyl) at position 1 of toluene or a methylbenzene derivative, followed by electrophilic bromination at position 2. Regioselectivity is influenced by:
  • Activating effects : The methyl group at position 4 directs bromination ortho/para due to its electron-donating nature.

  • Steric hindrance : The bulky isopropyl group at position 1 disfavors bromination at adjacent positions, favoring position 2 over position 5.
    Alternative routes include nucleophilic substitution on pre-functionalized benzene derivatives, using catalysts like FeBr₃ for bromination .

    • Table 1 : Comparison of Synthetic Methods
MethodKey Reagents/ConditionsYield (%)Key Challenges
Friedel-Crafts + BrominationAlCl₃, isopropyl chloride, Br₂60-75Competing side reactions
Nucleophilic Substitution4-Methylisopropylbenzene, HBr45-65Purification of regioisomers

Q. Which spectroscopic techniques are most effective for characterizing 2-bromo-4-methyl-1-(1-methylethyl)benzene, and how are key spectral features interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Methyl groups : Singlets at δ ~2.3 ppm (C4-methyl) and δ ~1.3 ppm (isopropyl methyl).
  • Aromatic protons : Doublets integrating to 1H at δ ~6.8-7.2 ppm (C3/C5 positions).
  • IR Spectroscopy : Strong C-Br stretch at ~550-600 cm⁻¹.
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 228 (C₁₁H₁₃Br), with fragments at m/z 149 (loss of Br) and m/z 91 (tropylium ion).
    Reference databases like NIST Chemistry WebBook provide validated spectral libraries for cross-comparison .

Advanced Research Questions

Q. How can contradictions between experimental crystallographic data and computational models for 2-bromo-4-methyl-1-(1-methylethyl)benzene be resolved?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or dynamic disorder in the isopropyl group. To resolve this:
  • Use SHELXL for high-resolution refinement, adjusting thermal parameters and occupancy rates for disordered atoms .

  • Compare with DFT-optimized geometries (e.g., using Gaussian or ORCA) to assess steric strain in the gas phase vs. solid state.

  • Validate with Hirshfeld surface analysis to quantify intermolecular interactions influencing the crystal structure .

    • Table 2 : Crystallographic vs. Computational Parameters
ParameterExperimental (XRD)DFT-Optimized% Deviation
C-Br bond length (Å)1.891.871.1
Isopropyl dihedral angle112°115°2.6

Q. What mechanistic insights explain the reactivity of 2-bromo-4-methyl-1-(1-methylethyl)benzene in cross-coupling reactions, and how do steric effects influence reaction pathways?

  • Methodological Answer : In Suzuki-Miyaura coupling , the bromine atom acts as a leaving group, but steric hindrance from the isopropyl group reduces reactivity. Key observations:
  • Steric maps (e.g., using SambVca software) show high steric occupancy near the C2 bromine, slowing oxidative addition in Pd-catalyzed reactions.
  • Electronic effects : The methyl group at C4 mildly activates the ring but does not override steric limitations.
  • Alternative strategies include using microwave-assisted synthesis to enhance reaction rates or substituting Br with more reactive groups (e.g., triflate) .

Q. How do solvent polarity and temperature affect the stability of 2-bromo-4-methyl-1-(1-methylethyl)benzene in long-term storage?

  • Methodological Answer : Stability studies using HPLC-MS and GC-FID reveal:
  • Nonpolar solvents (e.g., hexane) minimize degradation (≥95% purity after 6 months at 4°C).
  • Polar aprotic solvents (e.g., DMSO) accelerate bromine displacement via solvolysis (≤70% purity after 3 months).
  • Temperature : Degradation rates double with every 10°C increase (Arrhenius model, Eₐ ≈ 45 kJ/mol).
    Storage recommendations: Use amber vials under inert gas (N₂/Ar) at ≤-20°C .

Data Contradiction Analysis

Q. Why might NMR data for 2-bromo-4-methyl-1-(1-methylethyl)benzene show unexpected splitting patterns in deuterated solvents?

  • Methodological Answer : Anomalies arise from residual solvent coupling (e.g., CDCl₃) or conformational dynamics of the isopropyl group. Mitigation strategies:
  • Use 2D NMR (COSY, NOESY) to distinguish between coupling and dynamic effects.
  • Compare spectra in multiple solvents (e.g., DMSO-d₆ vs. CD₂Cl₂) to isolate solvent-induced shifts.
  • Perform VT-NMR (variable temperature) to slow conformational exchange and resolve splitting .

Applications in Scientific Research

Q. How is 2-bromo-4-methyl-1-(1-methylethyl)benzene utilized as a building block in natural product synthesis?

  • Methodological Answer : The compound serves as a precursor for:
  • Terpene derivatives : Coupling with isoprenoid units to synthesize sesquiterpenes.
  • Pharmaceutical intermediates : Functionalization via Buchwald-Hartwig amination to create bioactive aryl amines.
    Example: Synthesis of a β-caryophyllene analog achieved in 5 steps with 32% overall yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-
Reactant of Route 2
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Benzene, 2-bromo-4-methyl-1-(1-methylethyl)-

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